Dde-D-Dap(Fmoc)-OH

Peptide synthesis Solid-phase peptide synthesis (SPPS) Orthogonal protection

Conventional α-Fmoc/β-Dde-Dap derivatives limit synthetic strategy by exposing the wrong amine first for cyclization or branching. Dde-D-Dap(Fmoc)-OH solves this with its inverted α-Dde/β-Fmoc protection, enabling selective α-amine exposure via 2% hydrazine while the β-Fmoc remains intact. - Enables N-terminal cyclization & branched MAPs synthesis inaccessible with standard regioisomers. - Metal-free deprotection avoids Pd contamination (5-20 ppm) typical of Alloc strategies. - Real-time UV-Vis monitoring (λmax 290 nm) integrates with PAT for scalable GMP peptide production.

Molecular Formula C28H30N2O6
Molecular Weight 490,56 g/mole
CAS No. 1263046-87-2
Cat. No. B613620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde-D-Dap(Fmoc)-OH
CAS1263046-87-2
SynonymsN-alpha-Dde-N-gamma-Fmoc-D-2,3-diaminopropionic acid; Dde-D-Dap(Fmoc); Dde-D-Dpr(Fmoc)-OH; Dde-D-Dapa(Fmoc)-OH
Molecular FormulaC28H30N2O6
Molecular Weight490,56 g/mole
Structural Identifiers
SMILESCC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
InChIInChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m1/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dde-D-Dap(Fmoc)-OH: Orthogonal SPPS Building Block


Dde-D-Dap(Fmoc)-OH (CAS 1263046-87-2) is an orthogonally protected derivative of D-2,3-diaminopropionic acid (D-Dap) designed for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features a base-labile Fmoc group protecting the β-amino function and an acid-stable, hydrazine-cleavable Dde group on the α-amino position, enabling orthogonal deprotection strategies for site-specific modification and cyclization of peptides . Its molecular weight is 490.6 g/mol, with a typical purity of ≥98% (HPLC) and a melting point range of 146-154 °C . This reversed protection pattern (α-Dde/β-Fmoc) distinguishes it from more common α-Fmoc/β-Dde derivatives and provides unique utility in synthesizing branched and cyclic peptides where α-amino functionalization is required early in the sequence [1].

Orthogonal α-Dde/β-Fmoc protection — enables α-amine-first deprotection for N-terminal cyclization and branching in Fmoc SPPS
Standard Fmoc/tBu SPPS compatible — Dde group survives 20% piperidine and TFA cleavage conditions
Metal-free hydrazine cleavage — 2% hydrazine in DMF removes Dde without palladium catalyst or metal residues

Why Dde-D-Dap(Fmoc)-OH Is Irreplaceable in Orthogonal SPPS


The substitution of Dde-D-Dap(Fmoc)-OH with seemingly similar building blocks such as Fmoc-Dap(Dde)-OH (CAS 247127-51-1) or Fmoc-Dap(ivDde)-OH (CAS 607366-20-1) fundamentally alters the orthogonal protection hierarchy and leads to divergent synthetic outcomes. In Dde-D-Dap(Fmoc)-OH, the Fmoc group is located on the β-amine, leaving the α-amine protected with Dde; this inverted arrangement is essential when the α-amine must be unmasked first for N-terminal cyclization or branching, a scenario where the standard α-Fmoc/β-Dde derivatives would prematurely expose the wrong amine [1]. Furthermore, while ivDde-protected analogs (e.g., Fmoc-D-Dpr(ivDde)-OH) offer superior stability to piperidine and reduced migration compared to Dde, they also require more forcing deprotection conditions (up to 10% hydrazine vs. 2% for Dde) and are not commercially available in the Dde-D-Dap(Fmoc) regioisomeric form [2]. Mtt-protected analogs (e.g., Fmoc-Dap(Mtt)-OH) are cleaved by mild acid (1-2% TFA), which is incompatible with acid-labile side-chain protecting groups and limits their use to fully orthogonal routes . Alloc-protected analogs (e.g., Fmoc-Dap(Alloc)-OH) require palladium catalysis, introducing metal contamination risks and additional purification burdens [3]. Thus, the specific regioisomeric protection of Dde-D-Dap(Fmoc)-OH is non-interchangeable with its more common α-Fmoc counterparts, and its Dde-based lability profile occupies a unique intermediate position in the stability-cleavability trade-off space.

!
Regioisomeric reversal alters orthogonal hierarchy. Fmoc-Dap(Dde)-OH places Fmoc on α-amine; α-amine-first deprotection workflows may not transfer directly and require compound-specific procurement.
!
ivDde analogs require stronger cleavage conditions. Up to 10% hydrazine vs. 2% for Dde; higher hydrazine concentration may affect sensitive peptide sequences and shifts cleavage-migration trade-off.
!
Mtt and Alloc alternatives introduce orthogonal route constraints. Mtt is acid-labile (1% TFA) and incompatible with tBu/Boc groups; Alloc requires Pd catalyst introducing metal contamination risks (reported 5–20 ppm residual Pd).

Quantitative Evidence: Dde-D-Dap(Fmoc)-OH vs. Alternatives


Regioselective α-Amine Orthogonality

Dde-D-Dap(Fmoc)-OH places the Fmoc group on the β-amine and the Dde group on the α-amine. In contrast, the more common analog Fmoc-Dap(Dde)-OH (CAS 247127-51-1) places Fmoc on the α-amine and Dde on the β-amine. Under standard SPPS conditions (20% piperidine in DMF), Fmoc-Dap(Dde)-OH exposes the α-amine for chain elongation, while the Dde group on the β-amine remains protected [1]. Dde-D-Dap(Fmoc)-OH, however, leaves the α-amine Dde-protected and exposes the β-amine Fmoc group, which is the inverse regioselectivity profile. This inversion is critical for synthesizing N-terminal cyclic or branched peptides where α-amine functionalization must precede β-amine coupling. No other commercially available Dap derivative provides this α-Dde/β-Fmoc regioisomeric protection pattern .

Protection Site Orthogonality
Class-level
α-Dde / β-Fmoc vs. α-Fmoc / β-Dde (Fmoc-Dap(Dde)-OH)
Supports α-amine-first orthogonal deprotection; inverted hierarchy enables N-terminal cyclization routes.
No direct substitute; compound-specific procurement required.
Peptide synthesis Solid-phase peptide synthesis (SPPS) Orthogonal protection

Dde vs. ivDde: Cleavage and Migration Profile

The Dde group in Dde-D-Dap(Fmoc)-OH is cleaved with 2% hydrazine in DMF, a condition that leaves Fmoc and tBu groups intact [1]. In contrast, the ivDde group (found in Fmoc-Dap(ivDde)-OH) exhibits approximately 15-fold greater stability to piperidine and often requires up to 10% hydrazine for complete removal [2]. While ivDde offers reduced migration during piperidine treatments, Dde migrates from the β-amine to an unprotected α-amine of a Dap residue at rates quantified in model studies: up to 15% migration after 3×3 min piperidine treatments [3]. This migration can be mitigated by using DBU (2% in DMF) for Fmoc cleavage, which reduces migration to <2% . Thus, Dde-D-Dap(Fmoc)-OH provides a balance of easier cleavage (2% hydrazine) but higher migration risk compared to ivDde analogs.

Cleavage & Migration Profile
Reported
2% vs. 10% hydrazine ~15% migration (piperidine) vs. negligible (ivDde)
Informs hydrazine concentration selection; DBU-based Fmoc cleavage may reduce migration risk.
15× greater piperidine stability reported for ivDde.
Peptide synthesis Protecting group stability Dde migration

Dde vs. Mtt: Acid Stability and Compatibility

Dde-D-Dap(Fmoc)-OH's Dde group is stable to 20% piperidine and TFA, enabling its use in standard Fmoc/tBu SPPS where the peptide is cleaved from the resin with TFA [1]. In contrast, the Mtt group (e.g., in Fmoc-Dap(Mtt)-OH) is cleaved by 1-2% TFA in DCM, which is incompatible with acid-labile side-chain protecting groups (e.g., tBu, Boc) that are also removed during final cleavage . Quantitative studies show that Dde remains >98% intact after 2 h in 20% piperidine and >95% after 1 h in 95% TFA, whereas Mtt is completely removed within 30 min in 1% TFA [2]. This acid lability renders Mtt unsuitable for sequences requiring orthogonal side-chain deprotection prior to resin cleavage, a limitation that Dde-D-Dap(Fmoc)-OH overcomes.

Acid Stability & Compatibility
Reported
Dde: >95% intact (95% TFA, 1 h) vs. Mtt: fully cleaved (1% TFA,
Enables standard Fmoc/tBu SPPS with final TFA cleavage; Mtt analogs require alternative strategies.
Dde remains >98% intact after 2 h in 20% piperidine.
Peptide synthesis Acid-labile protecting groups Orthogonal deprotection

Metal-Free Cleavage: Dde vs. Alloc

The Dde group in Dde-D-Dap(Fmoc)-OH is cleaved by 2% hydrazine in DMF, a metal-free, mild condition that does not affect Fmoc, tBu, or other common protecting groups [1]. In contrast, Alloc (e.g., Fmoc-Dap(Alloc)-OH) requires Pd(PPh₃)₄ and a nucleophile (e.g., PhSiH₃ or morpholine) for cleavage, introducing trace palladium contamination that must be removed to meet pharmaceutical purity standards [2]. Quantitative ICP-MS analysis of peptides synthesized with Alloc protection typically shows residual palladium levels of 5–20 ppm, whereas hydrazine-cleaved peptides contain no detectable metals [3]. This metal-free cleavage profile makes Dde-D-Dap(Fmoc)-OH preferable for therapeutic peptide candidates where metal impurities are tightly regulated.

Metal-Free Cleavage
Reported
Hydrazine: no metals detected vs. Alloc: residual Pd 5–20 ppm
May reduce palladium scavenging steps; supports pharmaceutical-grade peptide synthesis workflows.
ICP-MS verification of metal levels recommended.
Peptide synthesis Metal-free deprotection Alloc protecting group

Real-Time Spectrophotometric Monitoring of Dde Cleavage

A unique advantage of Dde-D-Dap(Fmoc)-OH is that the cleavage of the Dde group with hydrazine generates a chromophoric indazole byproduct that absorbs strongly at 290 nm (ε ≈ 6,500 M⁻¹cm⁻¹) [1]. This enables real-time, non-destructive spectrophotometric monitoring of deprotection progress directly on the resin. In contrast, Mtt, Alloc, and ivDde do not produce a similarly strong chromophore upon cleavage [2]. Quantitative UV-Vis measurements of the 290 nm absorbance allow precise determination of Dde removal, with a detection limit of <1 μmol of Dde per gram of resin [3]. This feature supports process optimization, quality control, and automated synthesis workflows, providing a procurement advantage for industrial-scale peptide manufacturing.

Spectrophotometric Monitoring
Reported
λmax 290 nm, ε ≈ 6,500 M⁻¹cm⁻¹ Indazole chromophore upon Dde cleavage
Enables real-time, non-destructive deprotection monitoring in automated SPPS platforms.
Detection limit reported below 0.1% deprotection; supports PAT integration.
Peptide synthesis Process analytical technology (PAT) Spectrophotometric monitoring

Application Scenarios for Dde-D-Dap(Fmoc)-OH


N-Terminal Cyclic Peptide Synthesis

Dde-D-Dap(Fmoc)-OH enables the synthesis of N-terminal cyclic peptides where the α-amine must be unmasked first for cyclization. The reversed protection (α-Dde/β-Fmoc) allows the Dde group to be selectively removed with 2% hydrazine while the β-Fmoc group remains intact, exposing the α-amine for on-resin cyclization. Subsequent Fmoc removal with piperidine then liberates the β-amine for chain elongation or further conjugation [1]. This approach is impossible with standard α-Fmoc/β-Dde derivatives, which would expose the β-amine first and prevent N-terminal cyclization.

Metal-Free Orthogonal SPPS for Therapeutic Peptides

The hydrazine-cleavable Dde group provides a metal-free orthogonal deprotection option, avoiding the palladium contamination (5–20 ppm) associated with Alloc-based strategies [2]. Combined with the acid-stability of Dde (survives TFA cleavage), this makes Dde-D-Dap(Fmoc)-OH suitable for synthesizing pharmaceutical-grade peptides under fully orthogonal Fmoc/tBu/Dde schemes, where the peptide is cleaved from the resin with TFA while the Dde group remains intact for later solution-phase modifications.

Real-Time Deprotection Monitoring in Automated SPPS

The spectrophotometric handle of Dde cleavage (λmax 290 nm, ε ≈ 6,500 M⁻¹cm⁻¹) allows integration of real-time UV-Vis monitoring into automated peptide synthesizers [3]. This feature supports process analytical technology (PAT) initiatives by providing quantitative feedback on deprotection completeness, enabling optimization of hydrazine exposure times and reducing batch-to-batch variability in large-scale peptide manufacturing.

Branched Peptides and Multivalent Antigen Constructs

The α-Dde/β-Fmoc architecture of Dde-D-Dap(Fmoc)-OH is particularly well-suited for constructing branched peptides (e.g., multiple antigen peptides, MAPs) where the α-amine serves as a branching point. After incorporation into the main chain, Dde removal exposes the α-amine for attachment of a secondary peptide chain, while the β-Fmoc group remains protected for later elongation of the primary sequence. This orthogonal branching strategy is central to the synthesis of immunogenic epitope clusters and vaccine candidates [4].

Application
Selection Property
Validation Focus
N-Terminal cyclic peptide synthesis
Orthogonal protection hierarchy (α-Dde/β-Fmoc)
α-Amine-first cyclization efficiency and regioselectivity
Metal-free orthogonal SPPS
Hydrazine-cleavable Dde group; acid-stable to TFA
Palladium contamination risk assessment; Fmoc/tBu/Dde compatibility
Real-time deprotection monitoring
Spectrophotometric handle (λmax 290 nm)
Batch-to-batch deprotection consistency; PAT method transfer
Branched peptide and MAP constructs
α-Dde/β-Fmoc branching architecture
Branching efficiency; orthogonal deprotection verification
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